molecular formula C15H10FNO3 B3113945 (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 198879-97-9

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B3113945
CAS RN: 198879-97-9
M. Wt: 271.24 g/mol
InChI Key: GJELHMVLECRVNP-RUDMXATFSA-N
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Description

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-FNP and is a derivative of chalcone.

Scientific Research Applications

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been widely studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been used as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound exhibits its biological activities through various mechanisms such as inhibition of inflammatory cytokines, induction of cell cycle arrest, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest in cancer cells and inhibit angiogenesis. In vivo studies have shown that (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits potent anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, one limitation of this compound is that it is relatively insoluble in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for the study of (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. One potential direction is the development of new derivatives of this compound with improved solubility and biological activities. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, (E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one could be studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, this compound could be studied for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJELHMVLECRVNP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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